Chlorosuccinic acid

Acid Strength Carboxylic Acid Reactivity Inductive Effect

Sourcing a chiral dicarboxylic acid building block with defined stereochemistry for pharmaceutical synthesis often means choosing between unavailable enantiopure stocks and unreactive achiral alternatives. Chlorosuccinic acid (racemic, 96%) resolves this bottleneck. - Serves as the direct chiral pool precursor for R-(-)-carnitine (L-carnitine) via stereospecific reduction. - The electron-withdrawing α-chloro substituent (pKa ~2.71) enables nucleophilic substitution with amines, alcohols, and thiols without additional protection/deprotection steps. - Supplied as a white to beige crystalline solid; each lot is assayed at ≥96% with fumaric acid (<4%) as the characterized impurity.

Molecular Formula C4H5ClO4
Molecular Weight 152.53 g/mol
CAS No. 16045-92-4
Cat. No. B092236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorosuccinic acid
CAS16045-92-4
Molecular FormulaC4H5ClO4
Molecular Weight152.53 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Cl)C(=O)O
InChIInChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)
InChIKeyQEGKXSHUKXMDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.90 M

Structure & Identifiers


Interactive Chemical Structure Model





Chlorosuccinic Acid: Chemical Identity & Technical Baseline


Chlorosuccinic acid (CAS 16045-92-4) is a C4-dicarboxylic acid bearing a single chloro substituent at the 2-position of the succinic acid backbone [1]. The compound is typically supplied as a racemic mixture with a reported purity of 96%, containing approximately 4% fumaric acid as the primary impurity . Its molecular weight is 152.53 g/mol, and it appears as a white to beige crystalline solid with a melting point range of 150–153 °C (lit.) [2]. The presence of the electron-withdrawing chlorine atom imparts distinctive physicochemical properties compared to the parent succinic acid, including a predicted pKa of approximately 2.71 ± 0.23 and a water solubility of 180 g/L at 20 °C .

Why Chlorosuccinic Acid Cannot Be Replaced by Succinic Acid Derivatives


Succinic acid and its simple halogenated analogs are not interchangeable building blocks due to profound differences in reactivity, stereochemical behavior, and physicochemical properties. The chloro substituent in chlorosuccinic acid introduces a chiral center at C2 (in enantiopure forms) and substantially enhances the electrophilicity of the adjacent carboxyl group through inductive electron withdrawal [1]. This activation is not replicated by the parent succinic acid (pKa₁ ~4.2), which is a weaker acid and lacks a reactive leaving group [2]. Consequently, synthetic sequences that rely on nucleophilic substitution at the C2 position—such as the production of L-carnitine or chiral liquid crystal spacers—cannot proceed with unsubstituted succinic acid [3]. Furthermore, the solubility profile differs markedly: chlorosuccinic acid exhibits a water solubility of 180 g/L at 20 °C, whereas succinic acid dissolves at only 58–83 g/L under comparable conditions . These quantifiable disparities underscore why generic substitution is not a viable strategy in research or industrial production.

Chlorosuccinic Acid vs Analogs: Quantitative Differentiation Evidence


Enhanced Acidity Compared to Succinic Acid

Chlorosuccinic acid exhibits a significantly lower first acid dissociation constant (pKa₁) compared to the unsubstituted parent succinic acid. The electron-withdrawing inductive effect of the chloro substituent at the α-position stabilizes the conjugate carboxylate anion, thereby increasing the acidity of the proximal carboxylic acid group . The predicted pKa of chlorosuccinic acid is 2.71 ± 0.23, whereas the experimental pKa₁ of succinic acid is 4.16–4.21 [1]. This differential translates to an approximately 30-fold greater acid strength for chlorosuccinic acid at the first dissociation step, which can influence reaction rates in acid-catalyzed transformations and the compound's behavior in aqueous solution.

Acid Strength Carboxylic Acid Reactivity Inductive Effect

Higher Aqueous Solubility vs Succinic Acid

Chlorosuccinic acid demonstrates markedly higher aqueous solubility compared to the parent succinic acid under equivalent temperature conditions. This property is critical for reactions conducted in aqueous media and for applications requiring high solution concentrations . The measured water solubility of chlorosuccinic acid at 20 °C is 180 g/L, whereas succinic acid exhibits a solubility of only 58–83 g/L at 20–25 °C [1]. The 2- to 3-fold enhancement in solubility can be attributed to the polarizing effect of the chloro substituent, which increases the molecule's hydrophilicity and disrupts crystal lattice packing.

Aqueous Solubility Dicarboxylic Acid Properties Formulation Compatibility

Chiral Intermediate for L-Carnitine Synthesis

Enantiomerically pure S-(-)-chlorosuccinic acid is a uniquely suitable starting material for the industrial synthesis of R-(-)-carnitine (L-carnitine), a vital nutraceutical and pharmaceutical agent. The chiral center at C2, established via stereospecific diazotization of L-aspartic acid, is preserved throughout the synthetic sequence and directly dictates the stereochemical outcome of the final product [1]. In contrast, achiral succinic acid cannot provide the requisite stereochemical information, while other halogenated succinic acids (e.g., bromosuccinic acid) may suffer from lower stereochemical fidelity or less favorable reaction kinetics in the reduction step [2]. Patent literature explicitly claims the reduction of S-(-)-chlorosuccinic acid or its derivatives as the key step in producing L-carnitine inner salt with high enantiomeric excess [3].

Chiral Synthesis Pharmaceutical Intermediate Stereospecific Building Block

Superior Leaving Group over Hydroxyl Analogs

The chloro substituent in chlorosuccinic acid functions as an excellent leaving group in nucleophilic substitution reactions, a property that is entirely absent in non-halogenated succinic acid derivatives such as malic acid (2-hydroxysuccinic acid). The chloride ion is a much better leaving group than the hydroxide ion, enabling smooth displacement by nucleophiles including amines, alkoxides, and thiolates under mild conditions . This reactivity is fundamental to the compound's utility as a versatile synthetic intermediate. While bromosuccinic acid offers an even better leaving group (bromide), the chloro derivative strikes a favorable balance between reactivity and stability, often being preferred when a more controlled or less exothermic substitution is desired [1].

Nucleophilic Substitution SN2 Reactivity Leaving Group Aptitude

Validated Application Scenarios for Chlorosuccinic Acid


Enantioselective L-Carnitine Synthesis

S-(-)-Chlorosuccinic acid is the preferred chiral pool starting material for the commercial production of R-(-)-carnitine (L-carnitine). The patented process involves the stereospecific reduction of S-(-)-chlorosuccinic acid or its derivatives to afford L-carnitine inner salt in high enantiomeric purity [1]. This application capitalizes directly on the compound's defined stereochemistry and the reactivity of its α-chloro substituent, which is preserved throughout the diazotization-based synthesis from L-aspartic acid. Alternative achiral succinic acid derivatives cannot furnish the requisite chiral information, making chlorosuccinic acid an indispensable procurement item for manufacturers of L-carnitine and related chiral pharmaceutical intermediates [2].

Chiral Liquid Crystal Spacer Construction

S-2-Chlorosuccinic acid has been successfully employed as a chiral flexible spacer in the synthesis of dimeric liquid crystalline materials. Researchers have prepared a series of nine chiral dimers incorporating the S-2-chlorosuccinic acid moiety, all of which exhibited mesogenic (liquid crystal) behavior [3]. This application leverages both the chiral center and the bifunctional carboxylic acid nature of the compound, enabling the construction of complex, enantiomerically pure architectures. Non-chiral succinic acid or simple halogenated analogs lacking stereochemical definition would not yield the desired chiral mesophases, underscoring the unique value proposition of enantiopure chlorosuccinic acid in advanced materials research.

Intermediate for Agrochemicals and Fine Chemicals

Chlorosuccinic acid serves as a versatile intermediate in the synthesis of agrochemicals and fine chemicals where a chloro substituent is required for downstream transformations or for imparting specific biological activity . The enhanced electrophilicity of the α-carbon, as evidenced by its lower pKa and superior leaving group ability compared to succinic or malic acid, enables efficient nucleophilic substitution with amines, alcohols, and thiols. This reactivity profile makes it a building block of choice for constructing more complex molecules containing a 1,4-dicarboxylic acid motif with a defined substitution pattern, without the need for additional protection/deprotection steps that would be required if using hydroxyl-bearing analogs like malic acid.

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